3-(3-Chlorophenyl)-1,1-diisopropylurea

Catalog No.
S5952949
CAS No.
82744-86-3
M.F
C13H19ClN2O
M. Wt
254.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-1,1-diisopropylurea

CAS Number

82744-86-3

Product Name

3-(3-Chlorophenyl)-1,1-diisopropylurea

IUPAC Name

3-(3-chlorophenyl)-1,1-di(propan-2-yl)urea

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

InChI

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-7-5-6-11(14)8-12/h5-10H,1-4H3,(H,15,17)

InChI Key

DCLJPFHSPJTWOC-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)Cl

The exact mass of the compound N'-(3-chlorophenyl)-N,N-diisopropylurea is 254.1185909 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(3-Chlorophenyl)-1,1-diisopropylurea is an organic compound with the molecular formula C13_{13}H19_{19}ClN2_2O. This compound features a chlorophenyl group attached to a diisopropylurea structure, which is characterized by two isopropyl groups bonded to a urea moiety. It is recognized for its potential applications in pharmaceuticals and agricultural chemistry due to its unique chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which can convert the compound into amine derivatives.
  • Substitution: The chlorophenyl group is reactive and can participate in nucleophilic substitution reactions, where the chlorine atom may be replaced by nucleophiles like hydroxide or amines.

The biological activity of 3-(3-Chlorophenyl)-1,1-diisopropylurea has been studied with respect to its potential pharmacological properties. Compounds with similar structures have shown various biological effects, including:

  • Anticancer Properties: Similar diisopropylureas have exhibited anticancer activity by interfering with cellular processes such as fatty acid synthesis and cell division.
  • Inhibitory Effects: Some derivatives have been reported to inhibit specific enzymes or pathways relevant in disease mechanisms, suggesting a potential therapeutic role.

The synthesis of 3-(3-Chlorophenyl)-1,1-diisopropylurea typically involves the reaction of 3-chloroaniline with diisopropylcarbodiimide. This process often requires controlled conditions and suitable solvents such as dichloromethane. The general reaction mechanism includes the formation of an intermediate isocyanate that subsequently reacts with the amine to yield the desired urea derivative.

Industrial Production

On an industrial scale, continuous flow reactors may be utilized to enhance mixing and control reaction conditions. Catalysts can improve yield and purity while solvent recovery methods are implemented to minimize waste during production .

3-(3-Chlorophenyl)-1,1-diisopropylurea finds applications in various fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Agricultural Chemistry: Compounds of this nature may be explored for use as herbicides or pesticides due to their potential efficacy against certain plant pathogens.
  • Material Science: The compound may also be investigated for its utility in creating novel materials through polymerization processes.

Interaction studies involving 3-(3-Chlorophenyl)-1,1-diisopropylurea often focus on its binding affinity with biological targets. For example:

  • Enzyme Inhibition: Research has indicated that similar compounds can inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Complex Formation: The compound may form complexes with metal ions, enhancing its catalytic properties in various

Several compounds share structural similarities with 3-(3-Chlorophenyl)-1,1-diisopropylurea. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,3-DiisopropylureaC7_7H16_{16}N2_2OA simpler urea derivative known for stability and utility in peptide synthesis .
3-(2-Chlorophenyl)-1,1-diisopropylureaC13_{13}H19_{19}ClN2_2OSimilar structure but with a different chlorophenyl substitution; exhibits distinct biological activities .
1-(p-Chlorophenyl)-3,3-di(2-propynyl)ureaC13_{13}H11_{11}ClN2_2OContains propynyl groups; known for unique reactivity compared to diisopropyl derivatives .

Uniqueness

The uniqueness of 3-(3-Chlorophenyl)-1,1-diisopropylurea lies in its specific chlorophenyl substitution pattern combined with the diisopropyl urea structure. This configuration may impart distinct physical and chemical properties that differ from those of related compounds, potentially leading to unique biological activities and applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

254.1185909 g/mol

Monoisotopic Mass

254.1185909 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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